2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID
Description
2-(2-Benzamidobenzamido)benzoic acid is a polyaromatic compound featuring a central benzoic acid scaffold substituted with two benzamido groups. The structure consists of a benzoic acid core (2-carboxybenzene) with two amide-linked benzamide moieties at the ortho positions.
Properties
CAS No. |
10129-16-5 |
|---|---|
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
QNNOKAUNPFYKNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
Synonyms |
2-[2-(2-benzoylamino)-benzoylamino]benzoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID typically involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl derivative, which subsequently reacts with another molecule of 2-aminobenzoic acid to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzamide moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoic acid derivatives.
Scientific Research Applications
2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Benzoic Acid Derivatives
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The furan-containing analog exhibits reduced aromatic stacking compared to this compound, likely improving solubility in polar aprotic solvents.
- Hydrogen-Bonding Networks : The ethoxy-oxoacetamido derivative forms 1D chains via hydrogen bonds, whereas the benzamido-rich target compound may form more complex 2D or 3D networks due to additional amide groups.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Solubility : Bulky benzamido groups reduce aqueous solubility compared to smaller substituents (e.g., acetamido ). Ethoxy-oxoacetamido derivatives show intermediate solubility due to polar ethoxy groups.
- Thermal Stability : Higher molecular weight and aromaticity in the target compound suggest greater thermal stability than 2-acetamidobenzoic acid.
Key Observations :
- Toxicity : The acetamido derivative shows moderate toxicity (LD₅₀ = 1114 mg/kg), whereas benzamido-rich compounds may exhibit altered pharmacokinetics due to increased lipophilicity.
- Applications : The target compound’s multiple amide groups make it a candidate for metal-organic frameworks (MOFs) or enzyme inhibition studies, though direct evidence is lacking in the provided data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
